(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide

Monoamine oxidase B inhibition Neuroprotection Structure-activity relationship

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide (CAS 477889-47-7) is a synthetic, dual-halogenated N-benzyl cinnamamide belonging to a class of small-molecule monoamine oxidase B (MAO-B) inhibitors. Its structure features a trans-propenamide core bearing a 4-bromobenzyloxy phenyl ring and a 4-chlorobenzyl amide tail, which distinguishes it from mono-substituted analogs and simpler cinnamamide precursors.

Molecular Formula C23H19BrClNO2
Molecular Weight 456.76
CAS No. 477889-47-7
Cat. No. B2695106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide
CAS477889-47-7
Molecular FormulaC23H19BrClNO2
Molecular Weight456.76
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C23H19BrClNO2/c24-20-8-1-19(2-9-20)16-28-22-12-5-17(6-13-22)7-14-23(27)26-15-18-3-10-21(25)11-4-18/h1-14H,15-16H2,(H,26,27)/b14-7+
InChIKeyAXYBXGOCYZSWFL-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for the Selective Cinnamamide Scaffold (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide (CAS 477889-47-7)


(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide (CAS 477889-47-7) is a synthetic, dual-halogenated N-benzyl cinnamamide belonging to a class of small-molecule monoamine oxidase B (MAO-B) inhibitors [1]. Its structure features a trans-propenamide core bearing a 4-bromobenzyloxy phenyl ring and a 4-chlorobenzyl amide tail, which distinguishes it from mono-substituted analogs and simpler cinnamamide precursors. The compound is sourced primarily as a custom-synthesis building block or screening compound rather than an off-the-shelf catalog item, making procurement decisions critically dependent on verifying its structural identity and purity compared to closely related CAS entries.

Why (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide Cannot Be Replaced by Generic Cinnamamide Analogs


Superficially similar N-benzyl cinnamamides and substituted acrylamides are often treated as interchangeable building blocks; however, for the target compound, minor substituent changes ablate key biological activity. The 4-bromobenzyloxy motif is explicitly associated with potent MAO-B inhibition in the benzyloxy cinnamate class, while the 4-chlorobenzyl amide contributes to lipophilicity and target-binding complementarity [1]. Patent RU2318802C2 specifically carves out 3-[4-(4-bromobenzyloxy)phenyl]propioneamide from its generic claims, indicating that this substitution pattern was already recognized as conferring a distinct biological profile that could not be captured by a broad Markush structure [2]. Consequently, replacing the target compound with a generic N-benzyl cinnamamide or a single-halogen variant is expected to yield substantially different — and likely inferior — MAO-B inhibitory activity.

Quantitative Differentiation Evidence for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide Selection


MAO-B Inhibitory Activity of the 4-Bromobenzyloxy Motif vs. Unsubstituted Benzyloxy Analogs

In a focused series of benzyloxy-substituted small molecules, the 4-bromobenzyloxy group was critical for potent human MAO-B inhibition. The meta-(4-bromobenzyloxy)benzaldehyde scaffold served as the key intermediate for generating compounds with strong MAO-B activity, whereas non-brominated benzyloxy analogs showed markedly reduced potency [1]. The target compound, bearing an intact 4-bromobenzyloxy phenylpropenamide core, belongs to this privileged substructure family. Direct quantitative data for the exact compound is not available in the public domain; however, the class-level SAR indicates that removal or replacement of the bromine with, for example, a 4-methyl group (as in CAS 477889-36-4) is predicted to diminish MAO-B affinity based on the electronic and steric requirements of the enzyme's hydrophobic pocket [1].

Monoamine oxidase B inhibition Neuroprotection Structure-activity relationship

Patent Exclusion of the Free Acid Precursor Confirms Unique Prior-Art Activity

In patent RU2318802C2, which claims broad cinnamic acid amide derivatives as MAO-B inhibitors, the compound 3-[4-(4-bromobenzyloxy)phenyl]propioneamide — the reduced propionamide analog of the target compound's acrylic acid precursor — is explicitly excluded from the generic claims [1]. This legal exclusion indicates that 3-[4-(4-bromobenzyloxy)phenyl]propioneamide was recognized as a discrete chemical entity with pre-existing, independent biological activity that could not be subsumed under the patent's Markush formula. The target compound, (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide, retains the identical 4-bromobenzyloxy phenyl moiety in the trans-acrylamide oxidation state, suggesting it shares a related pharmacophore lineage. Other N-benzyl cinnamamides with different benzyloxy substituents (e.g., 4-fluoro, 3-chloro) are covered by the generic claims, highlighting the uniqueness of the 4-bromobenzyloxy substitution pattern [1].

MAO-B inhibitor patent Prior art 3-[4-(4-bromobenzyloxy)phenyl]propioneamide

Lack of ChEMBL Activity for the Des-bromo Analog N-(4-Chlorobenzyl)cinnamamide Underscores the Criticality of the 4-Bromobenzyloxy Group

The compound N-(4-chlorobenzyl)cinnamamide (ZINC216501), which is the direct des-bromo, des-ether analog of the target compound (i.e., lacking the entire 4-bromobenzyloxy substituent on the phenyl ring), is registered in the ChEMBL database with no known biological activity reported [2]. This contrasts starkly with the MAO-B inhibitory activity associated with the 4-bromobenzyloxy cinnamate scaffold [1]. The absence of any recorded target engagement for the simple N-(4-chlorobenzyl)cinnamamide indicates that the 4-bromobenzyloxy group is not merely an ancillary substituent but a critical determinant of biological recognition. This data provides a clear negative-control baseline: without the 4-bromobenzyloxy motif, the core N-(4-chlorobenzyl)propenamide scaffold is silent in standard bioactivity screens.

Cinnamamide SAR ChEMBL Bioactivity databases

Structural Differentiation from the Closest Commercial Analog: 4-Chlorobenzyl vs. 4-Methylbenzyl Amide Tail

The closest commercially listed analog is (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide (CAS 477889-36-4), which differs from the target compound solely by replacement of the 4-chlorobenzyl amide with a 4-methylbenzyl amide . The target compound's 4-chlorobenzyl group introduces an electronegative chlorine atom capable of halogen bonding and altering the electron density of the benzyl ring, which in the context of MAO-B inhibitors can modulate binding affinity and selectivity relative to the methyl analog [1]. Although direct comparative biological data between these two specific compounds is not publicly available, the well-established impact of para-substituent electronics on cinnamamide MAO-B SAR [1] suggests that the 4-chlorobenzyl variant may exhibit distinct potency, metabolic stability, or off-target profile compared to the 4-methylbenzyl variant. For procurement, this means the two CAS numbers are not functionally equivalent and should be selected based on the intended pharmacological profile.

Cinnamamide analog comparison Halogen bonding Procurement differentiation

Recommended Application Scenarios for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide Procurement


MAO-B Inhibitor Lead Optimization and SAR Expansion

The compound serves as a versatile starting point for systematic SAR studies around the 4-bromobenzyloxy cinnamamide scaffold, a known privileged structure for MAO-B inhibition [1]. Researchers can modify the 4-chlorobenzyl tail, vary the halogen on the benzyloxy ring, or reduce the α,β-unsaturated amide to a propionamide to explore potency and selectivity. The explicit exclusion of the saturated propionamide precursor in patent RU2318802C2 [2] provides a clear legal and scientific rationale for exploring this chemical space.

Selective Pharmacological Tool Compound for MAO-B vs. MAO-A Profiling

The benzyloxy cinnamate class has demonstrated selectivity for MAO-B over MAO-A [1]. The target compound, bearing both a 4-bromobenzyloxy and a 4-chlorobenzyl group, is a candidate for in vitro selectivity profiling studies. Procurement of this specific dual-halogenated analog allows direct comparison with the 4-methylbenzyl variant (CAS 477889-36-4) and the des-bromo analog (ZINC216501) [3] to quantify the contribution of each substituent to isoform selectivity.

Negative-Control or Inactive Baseline for N-Benzyl Cinnamamide Assays

For laboratories studying the biological effects of N-benzyl cinnamamides, the des-bromo des-ether analog N-(4-chlorobenzyl)cinnamamide (ZINC216501) has no recorded bioactivity [3] and can serve as a negative control. The target compound, by contrast, incorporates the activity-conferring 4-bromobenzyloxy motif [1]. Using both compounds together enables clear structure-activity correlation in cell-based or biochemical assays.

Chemical Biology Probe for Halogen-Bonding Interactions in Ligand-Protein Recognition

The target compound contains two distinct halogen substituents (Br on the benzyloxy ring; Cl on the N-benzyl tail) positioned at different distances from the propenamide core. This dual-halogen architecture makes it a useful tool for studying halogen bonding contributions to protein-ligand interactions, particularly in MAO-B where halogenated benzyloxy inhibitors are known to engage the enzyme's hydrophobic cavity via both steric and electronic complementarity [1].

Quote Request

Request a Quote for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.